2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid
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Overview
Description
2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a pyridine ring with a boronic acid functional group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like toluene or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The trifluoromethyl group and the phenoxy ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include boronic esters, reduced boron compounds, and substituted derivatives of the original compound. These products are valuable intermediates in further chemical synthesis and applications .
Scientific Research Applications
2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with specific molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine-5-boronic acid: Similar in structure but lacks the phenoxy group, making it less versatile in certain reactions.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group and a boronic acid group but lacks the pyridine ring, limiting its applications in some synthetic routes.
Uniqueness
2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid is unique due to the combination of the trifluoromethyl group, phenoxy ring, and pyridine ring with a boronic acid functional group. This unique structure provides enhanced reactivity and stability, making it a valuable compound in various chemical and industrial applications .
Properties
IUPAC Name |
[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BF3NO3/c14-12(15,16)8-2-1-3-10(6-8)20-11-5-4-9(7-17-11)13(18)19/h1-7,18-19H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRJRYNJPKWODD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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